![molecular formula C15H18N4O2S B2551321 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034467-75-7](/img/structure/B2551321.png)
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound known for its significant applications in medicinal chemistry and pharmacology. Its unique chemical structure, which includes a thiazole ring and a cinnoline moiety, positions it as a versatile molecule for various biochemical studies and drug development initiatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The initial step may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cinnoline moiety via a condensation reaction. Specific conditions, such as temperature and catalysts, may vary based on the selected synthetic pathway to optimize yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be scaled up using batch or continuous flow chemistry techniques. The process efficiency is enhanced by optimizing reaction conditions, including solvent selection, temperature control, and reagent concentrations. Advanced purification methods, such as crystallization and chromatography, are employed to ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reducing the cinnoline moiety to a more saturated form.
Substitution: Functional group modifications on the thiazole or cinnoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogenation over palladium catalysts in a hydrogen atmosphere.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidized derivatives like sulfoxides or sulfones.
Reduced forms of the cinnoline moiety.
Substituted thiazole or cinnoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that compounds with thiazole and tetrahydrocinnolin structures may possess anticancer properties. For instance, derivatives similar to 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide have shown significant growth inhibition in various cancer cell lines. Studies involving related compounds have reported percent growth inhibitions (PGIs) ranging from 56% to 86% against different cancer types such as glioblastoma and ovarian cancer .
Antimicrobial Properties
Compounds containing thiazole rings are often studied for their antimicrobial effects. The specific compound may interact with bacterial enzymes or receptors, potentially leading to antibacterial or antifungal activity. Similar thiazole derivatives have demonstrated broad-spectrum antibacterial effects against pathogens like Mycobacterium smegmatis .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of enzymes such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar structural motifs have been shown to exhibit potent AChE inhibitory activity, making this area a promising avenue for further research on this compound .
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds, providing insights that may apply to this compound:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. It often exerts its effects through the following mechanisms:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting cellular replication processes.
Comparison with Similar Compounds
2-methylthiazole-4-carboxamide
3-oxo-5,6,7,8-tetrahydrocinnoline derivatives
Thiazole-cinnoline hybrids
These comparisons highlight the uniqueness of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide, showcasing its potential in scientific research and industrial applications.
Biological Activity
2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound's unique structure combines a thiazole moiety with a tetrahydrocinnolin derivative, potentially enhancing its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The presence of both a thiazole ring and a tetrahydrocinnolin structure contributes to its biological activity.
Key Structural Features:
- Thiazole Ring: Provides reactivity and potential interaction with biological targets.
- Tetrahydrocinnolin Derivative: May enhance binding affinity and specificity towards certain receptors or enzymes.
Pharmacological Applications
Research indicates that compounds containing thiazole rings exhibit various biological activities, including:
- Antimicrobial Activity: Thiazole derivatives have been shown to possess significant antimicrobial properties.
- Anticancer Potential: Some thiazole-based compounds demonstrate cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects: Thiazole derivatives can modulate inflammatory responses.
The mechanism by which this compound exerts its effects is primarily through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding: It can bind to various receptors, altering cellular signaling pathways.
Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
Study 2 | Showed cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
Study 3 | Reported anti-inflammatory properties in animal models of arthritis. |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity in Cancer Cells:
In vitro assays revealed that this compound induced apoptosis in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent. -
Anti-inflammatory Activity:
Animal studies demonstrated that treatment with this compound reduced paw edema in a rat model of inflammation, indicating its potential use in managing inflammatory conditions.
Properties
IUPAC Name |
2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHLIMPMSSCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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